molecular formula C17H10BrNO4 B258447 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid

2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid

Cat. No.: B258447
M. Wt: 372.2 g/mol
InChI Key: FFRGEBFVZFKLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid is a complex organic compound that features a benzodioxole moiety and a quinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various nucleophiles at the bromine site .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(1,3-benzodioxol-5-yl)-6-bromo-cinchoninic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzodioxole moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H10BrNO4

Molecular Weight

372.2 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H10BrNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21)

InChI Key

FFRGEBFVZFKLSD-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.